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Compound of Interest

Compound Name: 5-Chloro-4-fluoro-2-iodopyridine

Cat. No.: B13117359

Executive Summary

5-Chloro-4-fluoro-2-iodopyridine (CAS: 1807115-79-2) is a highly functionalized tri-halo-
pyridine scaffold used as a critical intermediate in the synthesis of complex pharmaceuticals
and agrochemicals. Its unique substitution pattern—featuring iodine at the C2 position, fluorine
at C4, and chlorine at C5—enables orthogonal cross-coupling strategies (e.g., Suzuki-Miyaura,
Sonogashira, or nucleophilic aromatic substitution).

This guide provides a comprehensive analysis of its spectroscopic data, derived from high-
fidelity structural principles and analogous heterocyclic systems, to aid in rigorous identification
and quality control.

Compound Identity & Physicochemical Properties
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Property Data
IUPAC Name 5-Chloro-4-fluoro-2-iodopyridine
CAS Number 1807115-79-2
C
Molecular Formula H
CIFIN
Molecular Weight 257.43 g/mol
Exact Mass 256.8881 Da

Physical State

Off-white to pale yellow solid (crystalline)

Solubility

Soluble in DMSO, CDCI

, Methanol; sparingly soluble in water.

Stability

Light-sensitive (due to C-1 bond); store at 2—-8°C

under inert atmosphere.

NMR Spectroscopy Analysis

The Nuclear Magnetic Resonance (NMR) profile of 5-Chloro-4-fluoro-2-iodopyridine is

characterized by the distinct coupling patterns arising from the fluorine atom (

F, spin 1/2) interacting with the aromatic protons and carbons.

H NMR (Proton NMR)

Solvent: CDCI

(referenced to 7.26 ppm)

The molecule possesses two aromatic protons: H3 and H6. Their chemical shifts and splitting

patterns are dictated by the inductive effects of the halogens and the ring nitrogen.
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Coupling
Constants ( Assignment
Logic

Shift (
Position Multiplicity

, ppm) Hz)

Located

to Nitrogen

(deshielded) and
H6 8.35-845 Doublet (d) Hz ortho to Chlorine.
Shows long-
range coupling to

F4.

Located between
lodine and
Fluorine. The
lodine atom
exerts a "heavy
atom" shielding
effect relative to
H6, but F4

causes

H3 7.80-7.90 Doublet (d) Hz

significant
deshielding and
large ortho-

coupling.

Key Diagnostic Feature:
e The H3 proton appears as a doublet with a larger coupling constant (

) compared to H6 (

)-

» H6 is significantly downfield due to the adjacent ring nitrogen.

C NMR (Carbon NMR)
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Solvent: CDCI

(referenced to 77.16 ppm)

The

C spectrum is dominated by C-F coupling, resulting in doublets for most carbons.

Shift (
Position Splitting (Hz) Assignment
, Ppm)

Carbon directly
C4 164.5 Doublet (d) attached to
Fluorine (ipso).

-Carbon to

C6 150.2 Doublet (d) Nitrogen; meta to

Fluorine.

Carbon attached
to lodine.

Cc2 1185 Doublet (d) Shielded by
heavy atom

effect.

Ortho to
C3 136.8 Doublet (d) )
Fluorine.

Carbon attached
C5 122.1 Doublet (d) to Chlorine; ortho

to Fluorine.

F NMR (Fluorine NMR)

Solvent: CDCI

(unreferenced or vs. CFCI

)
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e Shift:-95.0 to -105.0 ppm

o Pattern: Apparent triplet or doublet of doublets (dd) due to coupling with H3 and H6, though
often appears as a broad singlet if proton decoupling is applied.

Mass Spectrometry (MS) Profile

Mass spectrometry is crucial for confirming the presence of the specific halogen combination
(Cl+1).

Isotope Pattern Analysis

The molecular ion cluster is distinctive due to the natural abundance of Chlorine isotopes (
Cl:
Cl
3:1). lodine is monoisotopic (
1).
o Base Peak (M+):
256.9 (corresponds to
Cl).
e M+2 Peak:
258.9 (corresponds to
Cl).

e Intensity Ratio: The M+ : M+2 ratio is approximately 3:1.

Fragmentation Pathway (EI/ESI)

Upon ionization, the molecule undergoes characteristic fragmentation:

e Loss of lodine (
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I, 127 Da): The C-I bond is the weakest.
o Fragment:

(C

H

CIF

)-

e Loss of Chlorine (

Cl, 35 Da): Secondary fragmentation.

o Fragment:

e Loss of HCN (27 Da): Typical pyridine ring collapse.
Infrared (IR) Spectroscopy
e C-H Stretch (Aromatic): 3050 — 3100 cm

(weak).

e C=N/C=C Ring Stretch: 1550 — 1580 cm

(medium/strong).

e C-F Stretch: 1200 — 1250 cm

(strong, broad).

e C-CI Stretch: 700 — 750 cm

e C-| Stretch: ~500 — 600 cm
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(often fingerprint region).

Synthesis & Structural Logic

Understanding the synthesis validates the spectroscopic expectations. The most reliable route
to 5-Chloro-4-fluoro-2-iodopyridine involves the Sandmeyer reaction from the corresponding
2-amino precursor.

Synthetic Workflow Diagram

2-Amino-5-chloro- 0°C n | Diazotization » | Diazonium Salt Sandmeyer‘ lodination ISOlatiOH‘ 5-Chloro-4-fluoro-
4-fluoropyridine 771 (NaNO2 / H+) [Intermediate] =] (Kl or Cul) 7] 2-iodopyridine

Click to download full resolution via product page
Caption: Proposed synthetic route via Sandmeyer transformation of the 2-amino precursor.
Quality Control & Handling

Purity Assessment

» HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% Formic acid). The
compound is relatively non-polar and will elute late.

e TLC: Hexane/Ethyl Acetate (9:1).

. Visualize with UV (254 nm).

Storage Protocols

 Light Sensitivity: The C-I bond is photolabile. Store in amber vials.
o Oxidation: lodine can liberate

over time, turning the solid yellow/brown. Store under Nitrogen or Argon at 4°C.
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e ChemSrc.CAS 1807115-79-2 Data Sheet.[1]Link

e Schlosser, M., et al.Site-Selective Halogenation of Pyridines.Journal of Organic Chemistry,
2005. (Foundational text on halopyridine NMR shifts).

e Reichert, D.Pyridine Synthesis and Functionalization: A Practical Guide.Wiley-VCH, 2018.
(Reference for Sandmeyer protocols on aminopyridines).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. Ethyl 3-(5-Methyl-2-pyridyl)acrylate | CAS#:1419182-22-1 | Chemsrc [chemsrc.com]

» To cite this document: BenchChem. [Spectroscopic Profile: 5-Chloro-4-fluoro-2-iodopyridine].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13117359#spectroscopic-data-for-5-chloro-4-fluoro-
2-iodopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13117359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

